Antiproliferative agent-27
Description
Notably, structurally and functionally related compounds, such as compound 2c and compound 3 from a 2017 study, have been extensively characterized . These analogs belong to a class of tricyclic alkaloid-like molecules synthesized via a bridged Ritter reaction, featuring chlorine substituents at key positions (C-2 and C-18) critical for their bioactivity.
Properties
Molecular Formula |
C26H40FNO6S |
|---|---|
Molecular Weight |
513.7 g/mol |
IUPAC Name |
(5R,7S,8R)-5-dodecylsulfonyl-6-fluoro-8-hydroxy-7-phenylmethoxy-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-one |
InChI |
InChI=1S/C26H40FNO6S/c1-2-3-4-5-6-7-8-9-10-14-17-35(31,32)25-22(27)24(33-18-20-15-12-11-13-16-20)23(29)21-19-34-26(30)28(21)25/h11-13,15-16,21-25,29H,2-10,14,17-19H2,1H3/t21?,22?,23-,24-,25-/m1/s1 |
InChI Key |
TXLVGJSCAFBYQI-LJZRNWMHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCS(=O)(=O)[C@@H]1C([C@H]([C@@H](C2N1C(=O)OC2)O)OCC3=CC=CC=C3)F |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)C1C(C(C(C2N1C(=O)OC2)O)OCC3=CC=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antiproliferative agent-27 typically involves a multi-step process. One common method includes the [2+2] cycloaddition reaction of ketene precursors and N-substituted imines . This reaction is carried out under controlled conditions to ensure the formation of the desired β-lactam compounds. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Antiproliferative agent-27 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation and alkylation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Antiproliferative agent-27 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cell proliferation and apoptosis.
Medicine: Investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: Used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of Antiproliferative agent-27 involves its interaction with specific molecular targets within the cell. It has been shown to induce apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential . Additionally, it can inhibit cell cycle progression by blocking key regulatory proteins involved in the G1 phase .
Comparison with Similar Compounds
Comparison with Similar Compounds
The antiproliferative efficacy, selectivity, and mechanisms of action of compound 2c and related agents are compared below, supported by experimental data and structural insights.
Activity Against Breast Cancer Cell Lines
- It induces G2/M cell cycle arrest and apoptosis via phosphatidylserine externalization .
- Compound 3: Shows broad-spectrum activity against leukemia, colon cancer, and melanoma (IC50 < 10 µM) but is less effective against MDA-MB-231 (IC50 = 38.9 µM). Its activity is attributed to an unsaturated bond at C-21, as hydrogenation (compound 10) abolishes cytotoxicity (IC50 > 50 µM) .
- Trifluoromethyl-Substituted Ureas (9b/9d) : Demonstrate superior activity (IC50 < 5 µM) against HCT116 and A549 cells compared to methoxy- or trifluoromethoxy-substituted analogs, highlighting electron-withdrawing substituents as key drivers of potency .
Selectivity for Cancer vs. Normal Cells
- Compound 2c: Non-toxic to non-cancerous VERO cells at 50 µM, indicating cancer-specific targeting .
- Aminoalkylated Polymethoxyflavonoids: Exhibit moderate activity (IC50 = 9.51–53.33 µM) against HeLa and HCC1954 cells but lack selectivity data .
Structural-Activity Relationships (SAR)
- Unsaturated Bonds : The α,β-unsaturated system in compound 3 enhances cytotoxicity, as saturation (compound 10) reduces potency .
- Electron-Withdrawing Groups : Trifluoromethyl substituents in urea derivatives (9b/9d) improve antiproliferative activity over methoxy groups, suggesting enhanced target engagement .
Mechanistic Divergence
- Cell Cycle Arrest : Compound 2c uniquely blocks the G2/M phase in MDA-MB-231 cells, reducing G0/G1 populations by 20% .
- Apoptosis Induction : Both 2c and agent-27 trigger apoptosis, but only 2c’s mechanism (via Annexin V-FITC staining) is validated .
Table 1. Comparative Profile of Antiproliferative Agents
Key Research Findings and Implications
Compound 2c emerges as a lead candidate for triple-negative breast cancer due to its potency, selectivity, and well-defined mechanism.
Electron-Withdrawing Groups (e.g., Cl, CF3) consistently enhance activity across diverse scaffolds, guiding future synthetic efforts.
Structural Rigidity : Unsaturated bonds in tricyclic systems (e.g., compound 3) are essential for maintaining cytotoxicity, as seen in the loss of activity in hydrogenated analogs.
Q & A
Q. How can researchers enhance the reproducibility of this compound studies in interdisciplinary teams?
- Methodological Answer : Implement electronic lab notebooks (ELNs) for real-time data sharing. Use version-controlled protocols (e.g., GitHub) and pre-register experimental designs on platforms like Open Science Framework. Cross-validate findings with orthogonal assays (e.g., clonogenic assays alongside flow cytometry) to confirm mechanistic conclusions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
